molecular formula C14H17ClN2O3 B11026878 Azocan-1-yl(2-chloro-4-nitrophenyl)methanone

Azocan-1-yl(2-chloro-4-nitrophenyl)methanone

Cat. No.: B11026878
M. Wt: 296.75 g/mol
InChI Key: IIJAHQQGJBHMRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azocanyl(2-chloro-4-nitrophenyl)methanone is a chemical compound with the molecular formula C14H17ClN2O3 It is known for its unique structure, which includes an azocane ring attached to a chloronitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azocanyl(2-chloro-4-nitrophenyl)methanone typically involves the reaction of azocane with 2-chloro-4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (25-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of 1-Azocanyl(2-chloro-4-nitrophenyl)methanone follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: To accommodate the increased volume of reactants.

    Continuous monitoring: To ensure optimal reaction conditions and yield.

    Purification: Using techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-Azocanyl(2-chloro-4-nitrophenyl)methanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents like ethanol or methanol, mild heating.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of 1-Azocanyl(2-amino-4-nitrophenyl)methanone.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives, though specific products depend on the oxidizing agent and conditions.

Scientific Research Applications

1-Azocanyl(2-chloro-4-nitrophenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Azocanyl(2-chloro-4-nitrophenyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary, but common mechanisms include:

    Enzyme inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor interaction: Binding to cellular receptors, triggering or blocking specific signaling pathways.

Comparison with Similar Compounds

1-Azocanyl(2-chloro-4-nitrophenyl)methanone can be compared with other similar compounds, such as:

    1-Azocanyl(2-chloro-4-aminophenyl)methanone: Similar structure but with an amino group instead of a nitro group.

    1-Azocanyl(2-bromo-4-nitrophenyl)methanone: Similar structure but with a bromine atom instead of chlorine.

    1-Azocanyl(2-chloro-4-nitrophenyl)ethanone: Similar structure but with an ethanone group instead of methanone.

These comparisons highlight the unique properties and reactivity of 1-Azocanyl(2-chloro-4-nitrophenyl)methanone, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H17ClN2O3

Molecular Weight

296.75 g/mol

IUPAC Name

azocan-1-yl-(2-chloro-4-nitrophenyl)methanone

InChI

InChI=1S/C14H17ClN2O3/c15-13-10-11(17(19)20)6-7-12(13)14(18)16-8-4-2-1-3-5-9-16/h6-7,10H,1-5,8-9H2

InChI Key

IIJAHQQGJBHMRY-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CCC1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.